Array ( [bid] => 15240249 ) Buy Tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbamate

Tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbamate

Catalog No.
S15850259
CAS No.
M.F
C12H24N2O2
M. Wt
228.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbama...

Product Name

Tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbamate

IUPAC Name

tert-butyl N-[2-[(3S)-piperidin-3-yl]ethyl]carbamate

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-10-5-4-7-13-9-10/h10,13H,4-9H2,1-3H3,(H,14,15)/t10-/m0/s1

InChI Key

XQIKKZRRQGXGHF-JTQLQIEISA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CCCNC1

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@@H]1CCCNC1

Tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbamate is a chemical compound characterized by its unique structure, which includes a tert-butyl group and a piperidine moiety. This compound belongs to the class of carbamates, which are esters of carbamic acid. The presence of the piperidine ring, a six-membered nitrogen-containing heterocycle, contributes to its potential biological activity. The compound can be represented by the molecular formula C_{13}H_{24}N_{2}O_{2} and has a molecular weight of approximately 240.35 g/mol.

The structural formula indicates that it consists of a tert-butyl group attached to a carbamate functional group, which in turn is linked to an ethyl chain that connects to a piperidine ring. This configuration may influence its solubility, reactivity, and interaction with biological systems.

Typical for carbamates. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the carbamate can hydrolyze to yield the corresponding amine and carbon dioxide.
  • Deprotection: The tert-butyl group can be removed under specific conditions (e.g., using strong acids) to give rise to more reactive intermediates.
  • Transesterification: This reaction can occur when the carbamate is treated with alcohols, leading to the formation of different ester derivatives.

These reactions are significant for modifying the compound for various applications in medicinal chemistry and organic synthesis.

The synthesis of Tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbamate typically involves several steps:

  • Preparation of Piperidine Derivative: Starting from commercially available piperidine, it can be modified through alkylation or acylation reactions to introduce substituents.
  • Formation of Carbamate: The carbamate group can be introduced by reacting the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
  • Purification: The product is usually purified through techniques like recrystallization or chromatography to obtain high purity.

This multi-step synthesis highlights the importance of careful reaction conditions and purification methods in achieving the desired compound.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

228.183778013 g/mol

Monoisotopic Mass

228.183778013 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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